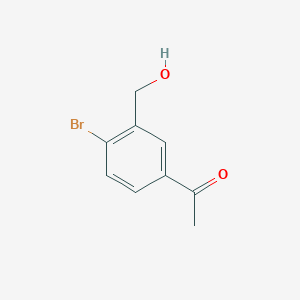![molecular formula C32H32N2 B13995665 n,n'-Bis[(e)-1,2,3,4-tetrahydrophenanthren-9-ylmethylidene]ethane-1,2-diamine CAS No. 5431-86-7](/img/structure/B13995665.png)
n,n'-Bis[(e)-1,2,3,4-tetrahydrophenanthren-9-ylmethylidene]ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Ethanediamine,n1,n2-bis[(1,2,3,4-tetrahydro-9-phenanthrenyl)methylene]- is a complex organic compound known for its unique structure and properties. This compound features a central ethylenediamine backbone with two phenanthrene groups attached via methylene linkages. Its intricate structure makes it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine,n1,n2-bis[(1,2,3,4-tetrahydro-9-phenanthrenyl)methylene]- typically involves the reaction of 1,2-ethanediamine with 1,2,3,4-tetrahydro-9-phenanthrenecarboxaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as an acid or base, to facilitate the formation of the methylene linkages.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, including temperature, pressure, and concentration of reactants, are optimized to maximize the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Ethanediamine,n1,n2-bis[(1,2,3,4-tetrahydro-9-phenanthrenyl)methylene]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the phenanthrene groups to their fully saturated forms.
Substitution: The methylene groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce fully saturated derivatives.
Applications De Recherche Scientifique
1,2-Ethanediamine,n1,n2-bis[(1,2,3,4-tetrahydro-9-phenanthrenyl)methylene]- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying protein-ligand interactions.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which 1,2-Ethanediamine,n1,n2-bis[(1,2,3,4-tetrahydro-9-phenanthrenyl)methylene]- exerts its effects involves its ability to form stable complexes with metal ions and interact with biological macromolecules. The phenanthrene groups can intercalate with DNA, while the ethylenediamine backbone can chelate metal ions, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Ethanediamine, N-(2-aminoethyl)-: Known for its use in the synthesis of polymers and as a chelating agent.
N,N,N’,N’-Tetramethylethylenediamine: Used as a ligand in coordination chemistry and as a catalyst in organic synthesis.
1,2-Ethanediamine, N,N’-bis(phenylmethyl)-: Utilized in the production of pharmaceuticals and as a stabilizer in polymer chemistry.
Uniqueness
1,2-Ethanediamine,n1,n2-bis[(1,2,3,4-tetrahydro-9-phenanthrenyl)methylene]- stands out due to its dual phenanthrene groups, which provide unique steric and electronic properties. This makes it particularly effective in applications requiring strong and selective interactions with biological macromolecules and metal ions.
Propriétés
Numéro CAS |
5431-86-7 |
|---|---|
Formule moléculaire |
C32H32N2 |
Poids moléculaire |
444.6 g/mol |
Nom IUPAC |
1-(1,2,3,4-tetrahydrophenanthren-9-yl)-N-[2-(1,2,3,4-tetrahydrophenanthren-9-ylmethylideneamino)ethyl]methanimine |
InChI |
InChI=1S/C32H32N2/c1-3-11-27-23(9-1)19-25(29-13-5-7-15-31(27)29)21-33-17-18-34-22-26-20-24-10-2-4-12-28(24)32-16-8-6-14-30(26)32/h5-8,13-16,19-22H,1-4,9-12,17-18H2 |
Clé InChI |
VWIPOQXEVCQEGP-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C=C(C3=CC=CC=C23)C=NCCN=CC4=CC5=C(CCCC5)C6=CC=CC=C64 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-Methoxyphenyl)methyl]cyclopentanecarboxylic acid](/img/structure/B13995594.png)










![[7-[4-[Tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-4-chloropyrrolo[2,3-d]pyrimidin-5-yl]methanol](/img/structure/B13995657.png)

